3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
3-Fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a triazolo-pyridazine core linked to a benzenesulfonamide moiety via an ethoxyethyl chain. Key structural attributes include:
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4S/c1-29-17-8-7-15(13-16(17)21)31(27,28)22-11-12-30-19-10-9-18-23-24-20(26(18)25-19)14-5-3-2-4-6-14/h2-10,13,22H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPWPBHJDGKBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the triazolopyridazine core, followed by the introduction of the fluorine and methoxy substituents, and finally, the sulfonamide group. Common synthetic routes may involve:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of Substituents: Fluorination and methoxylation can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and methanol in the presence of a base.
Sulfonamide Formation: This step typically involves the reaction of the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, the triazole moiety is known for its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Anti-inflammatory Effects
Sulfonamide derivatives have been explored for their anti-inflammatory properties. The compound's sulfonamide group may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that related compounds can reduce inflammation markers in cell cultures .
Neurological Applications
Recent investigations have focused on the potential of this compound as a sodium channel inhibitor. Sodium channel blockers are critical in treating neuropathic pain and epilepsy. The selectivity for NaV1.7 channels suggests that this compound could be a promising candidate for pain management therapies .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole-based compounds and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity, suggesting that similar modifications to this compound could yield potent anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
A research article highlighted the anti-inflammatory effects of sulfonamide derivatives in animal models of arthritis. The study reported significant reductions in edema and inflammatory cytokines upon treatment with these compounds. This suggests that this compound could be developed further for therapeutic use in inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Core Heterocycle Influence: The triazolo-pyridazine core (target compound and ) is associated with enhanced binding to ATP pockets in kinases compared to thiazolo-pyridine . Substitution at position 3 (phenyl vs.
Substituent Effects :
- The 3-fluoro-4-methoxybenzenesulfonamide group in the target compound offers balanced electronic properties (electron withdrawal/donation), contrasting with the purely electron-withdrawing 3-fluorobenzenesulfonamide in .
- Trifluoromethylbenzylthio in introduces extreme hydrophobicity, which may limit solubility but enhance membrane permeability.
Linker Flexibility :
- The ethoxyethyl linker in the target compound allows greater rotational freedom compared to the rigid phenyl-ethyl linker in or the shorter thioethyl group in .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
*Predicted using Molinspiration cheminformatics.
Key Findings:
- The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, favorable for oral bioavailability compared to the more lipophilic chromen derivative in (LogP ~4.1).
- The ethoxyethyl linker may improve aqueous solubility relative to the thioether-linked compound in , though experimental validation is needed.
Research Implications and Limitations
- Activity Gaps: No direct biological data for the target compound are available in the evidence. Its inferred kinase inhibition profile is based on structural analogs like .
- Synthetic Challenges : The ethoxyethyl linker and triazolo-pyridazine core may pose scalability issues compared to simpler sulfonamides .
Biological Activity
The compound 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process can include:
- Formation of the Triazole Ring : Utilizing [1,2,4]triazole derivatives through cyclization reactions.
- Sulfonamide Formation : Reacting the triazole with a sulfonamide moiety to yield the target compound.
- Fluorination and Methoxylation : Introduction of fluorine and methoxy groups to enhance biological activity and solubility.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:
- In vitro assays demonstrated that certain triazole derivatives inhibited cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). For example, a related compound displayed an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, which is comparable to established anticancer agents like staurosporine .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Anticancer Efficacy :
- Molecular Docking Studies :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
